Chiral Purity and Specific Rotation: Direct Enantiomer Comparison
The target compound exhibits a specific rotation [α]20/D of +27° (c=1, CHCl3) [1], whereas the L-enantiomer ((-)-O-Acetyl-L-malic anhydride, CAS 59025-03-5) shows [α]20/D of -25.5° (c=5, CHCl3) . The positive rotation value uniquely identifies the (R)-configuration, which is essential for applications requiring D-series chirality. The L-enantiomer's rotation is negative, confirming the opposite absolute stereochemistry.
| Evidence Dimension | Specific Rotation ([α]20/D) |
|---|---|
| Target Compound Data | +27° (c=1, CHCl3) |
| Comparator Or Baseline | (-)-O-Acetyl-L-malic anhydride: -25.5° (c=5, CHCl3) |
| Quantified Difference | Opposite sign; magnitude difference due to concentration (c=1 vs c=5) |
| Conditions | Polarimetry in chloroform solution at 20°C |
Why This Matters
Chiral purity and enantiomeric identity are non-negotiable in asymmetric synthesis; incorrect enantiomer leads to opposite stereochemical outcomes.
- [1] Kuujia. (R)-2-O-Acetylmalic Anhydride (CAS 79814-40-7) Product Information. Specific Rotation: 27º (c=1 in chloroform). View Source
